5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide
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Overview
Description
5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position, a methylthioethyl group at the nitrogen atom, and a sulfonamide group at the 3-position of the pyridine ring. These structural features contribute to its unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the bromination of pyridine derivatives followed by the introduction of the methylthioethyl group and the sulfonamide group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and catalysts to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted pyridine derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The bromine atom and the methylthioethyl group can also contribute to the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylpyridine-3-sulfonamide: Similar structure but lacks the methylthioethyl group.
5-Chloro-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
5-Bromo-n-(2-(ethylthio)ethyl)pyridine-3-sulfonamide: Similar structure but with an ethylthioethyl group instead of methylthioethyl.
Uniqueness
5-Bromo-n-(2-(methylthio)ethyl)pyridine-3-sulfonamide is unique due to the specific combination of the bromine atom, methylthioethyl group, and sulfonamide group. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
5-bromo-N-(2-methylsulfanylethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2S2/c1-14-3-2-11-15(12,13)8-4-7(9)5-10-6-8/h4-6,11H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDFFMRJAZKGAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCNS(=O)(=O)C1=CC(=CN=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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